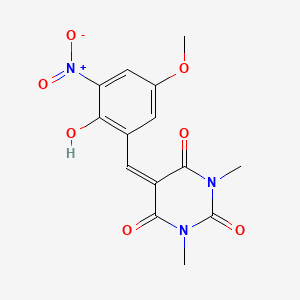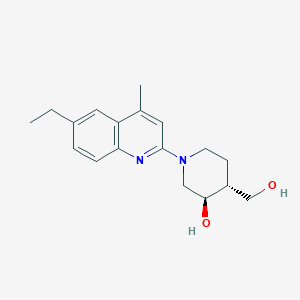![molecular formula C10H10N2O3 B5483126 6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)
6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which can be further converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar core structure and are used in similar applications.
Pyridine Derivatives: Other pyridine-based compounds, such as bipyridines, are also used in various scientific and industrial applications.
Uniqueness
6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-(2-methoxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-6-5-12-9(13)7-3-2-4-11-8(7)10(12)14/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJFEBLBGLVNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-Dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-acetamide](/img/structure/B5483081.png)

![1-(4-fluorophenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride](/img/structure/B5483096.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)


![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5483140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)
